molecular formula C20H18N2O2 B11479806 2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide

2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide

Cat. No.: B11479806
M. Wt: 318.4 g/mol
InChI Key: SEAISYMUGBQXMD-UHFFFAOYSA-N
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Description

2-Hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide typically involves the reaction of 2-hydroxybenzoic acid with 3-(2-pyridin-2-yl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(pyridin-2-yl)benzamide
  • N-(pyridin-2-yl)benzamide
  • 2-Hydroxy-N-(pyridin-3-yl)benzamide

Uniqueness

2-Hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-hydroxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide

InChI

InChI=1S/C20H18N2O2/c23-19-10-2-1-9-18(19)20(24)22-17-8-5-6-15(14-17)11-12-16-7-3-4-13-21-16/h1-10,13-14,23H,11-12H2,(H,22,24)

InChI Key

SEAISYMUGBQXMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3)O

Origin of Product

United States

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